molecular formula C10H14N4O2 B1475774 (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 2091552-09-7

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1475774
CAS No.: 2091552-09-7
M. Wt: 222.24 g/mol
InChI Key: YTXKAMRIDPCYBB-UHFFFAOYSA-N
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Description

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound featuring both isoxazole and oxadiazole rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of a hydrazide with a nitrile.

    Coupling of the Rings: The two rings are then coupled through a series of reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the oxadiazole ring to an oxadiazoline ring.

    Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group, which can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of oxadiazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a drug for treating various diseases, depending on its bioactivity and mechanism of action.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
  • (3-(5-Phenylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
  • (3-(5-Isopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKAMRIDPCYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

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